
Tenofovir Dibenzyloxy Isopropyl Carbamate
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Overview
Description
Tenofovir Dibenzyloxy Isopropyl Carbamate (TDIC) is a carbamate-based prodrug of tenofovir, a nucleotide reverse transcriptase inhibitor (NRTI) used in antiviral therapy. Its molecular formula is C₂₇H₃₂N₅O₆P, with a molecular weight of 553.55 g/mol and CAS number 1391052-09-7 . Structurally, TDIC features a dibenzyloxy-isopropyl carbamate moiety linked to the tenofovir backbone, as depicted in its SMILES notation: CC(C)OC(=O)Nc1ncnc2c1ncn2C[C@@H](C)OCP(=O)(OCc3ccccc3)OCc4ccccc4 .
TDIC is categorized as an investigational antiviral agent targeting HIV and hepatitis viruses. It is stored at +4°C with a purity of >95% (HPLC) and is supplied as a pure compound for research purposes . Unlike tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF), TDIC’s carbamate prodrug design aims to modulate stability, bioavailability, and intracellular activation, though its clinical relevance remains under investigation.
Preparation Methods
The synthesis of Tenofovir Dibenzyloxy Isopropyl Carbamate involves several steps. One common method includes esterifying tenofovir with chloromethyl isopropyl carbonate in the presence of a base, a phase transfer catalyst, and optionally a dehydrating agent, in a suitable solvent . Another method involves reacting tenofovir with 2-bromopropane in the presence of a phase-transfer catalyst . These methods are designed to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Tenofovir Dibenzyloxy Isopropyl Carbamate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction often involves nucleophiles such as halides or amines.
Hydrolysis: The compound can be hydrolyzed to release tenofovir, which is the active antiviral agent.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of this compound yields tenofovir, which is then phosphorylated to its active form, tenofovir diphosphate .
Scientific Research Applications
Tenofovir Dibenzyloxy Isopropyl Carbamate has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry and for the synthesis of related compounds.
Biology: The compound is studied for its potential effects on various biological pathways and its interactions with cellular components.
Medicine: As a prodrug of tenofovir, it is extensively researched for its antiviral properties, particularly against HIV and hepatitis B.
Industry: The compound is used in the development of new pharmaceuticals and in the study of drug delivery systems.
Mechanism of Action
The mechanism of action of Tenofovir Dibenzyloxy Isopropyl Carbamate involves its conversion to tenofovir, which is then phosphorylated to tenofovir diphosphate. Tenofovir diphosphate inhibits reverse transcriptase, an enzyme crucial for the replication of HIV and hepatitis B viruses . By blocking this enzyme, the compound prevents the synthesis of viral DNA, thereby inhibiting viral replication.
Comparison with Similar Compounds
Structural and Pharmacokinetic Differences
TDIC is compared below with TAF, TDF, and other carbamate/ester prodrugs:
Compound | Structural Features | Prodrug Type | Key Enzymes for Activation | Plasma Stability | Bioavailability |
---|---|---|---|---|---|
TDIC | Dibenzyloxy-isopropyl carbamate | Carbamate | Carboxylesterases (slow) | High | Low (predicted) |
TAF (Tenofovir Alafenamide) | Phenol-alanine isopropyl ester | Phosphonamidate ester | Cathepsin A | High | ~35% (clinically) |
TDF (Tenofovir Disoproxil Fumarate) | Bis-isopropyloxycarbonyloxymethyl ester | Carbonate ester | Esterases (rapid) | Moderate | ~25% |
Adefovir Dipivoxil | Bis-pivaloyloxymethyl ester | Carbonate ester | Esterases | Moderate | ~30% |
Key Findings :
- TDIC vs. TAF/TDF: Unlike TAF and TDF, which use ester or phosphonamidate prodrug moieties, TDIC’s carbamate group exhibits higher stability in plasma due to resistance to enzymatic hydrolysis . However, this stability may reduce its conversion to active tenofovir, leading to lower antiviral efficacy in preclinical models .
- Carbamate vs. Carbonate Prodrugs: Carbamate prodrugs (e.g., TDIC, B#43/B#60 in azaBINOL studies) generally show poorer intracellular activation compared to carbonate esters (e.g., TDF). For example, carbamate derivatives of tenofovir demonstrated <10% antiviral activity relative to carbonate prodrugs in cell culture assays .
Antiviral Activity and Toxicity
- TAF: Achieves 90% lower plasma tenofovir concentrations than TDF, reducing nephrotoxicity and bone density loss .
- TDF : Releases formaldehyde and isopropyl alcohol during bioconversion, but clinical studies deem these byproducts safe at therapeutic doses .
- TDIC: Limited data exist on its toxicity profile.
Metabolic Pathways
- TDIC: Requires hydrolysis by carboxylesterases to release tenofovir.
- TDF/TAF: Rapidly converted to tenofovir via esterases (TDF) or lysosomal cathepsin A (TAF), enabling efficient intracellular drug delivery .
Research Implications and Limitations
- TDIC’s Carbamate Design: While its stability may prolong half-life, the slow activation kinetics likely compromise antiviral efficacy. This aligns with studies showing carbamate prodrugs of tenofovir (e.g., 5h/5i) had <1% activity in cell culture assays .
- Structural Analogues: Minor structural changes in carbamates (e.g., azaBINOL derivatives B#43 vs. B#58) can drastically alter antiviral activity, highlighting the need for precise optimization .
Biological Activity
Tenofovir Dibenzyloxy Isopropyl Carbamate (TDIC) is a prodrug of tenofovir, an acyclic nucleotide analog that exhibits significant antiviral activity against human immunodeficiency virus (HIV) and hepatitis B virus (HBV). This article explores the biological activity of TDIC, focusing on its pharmacological properties, mechanisms of action, cytotoxicity, and clinical implications, supported by data tables and relevant case studies.
- Molecular Formula : C27H32N5O6P
- Molecular Weight : 553.55 g/mol
- CAS Number : 1391052-09-7
TDIC is metabolized intracellularly to tenofovir, which is then phosphorylated to tenofovir diphosphate (TFV-DP). TFV-DP acts as a competitive inhibitor of viral polymerases, incorporating into viral DNA and terminating chain elongation. This mechanism is crucial for inhibiting both HIV and HBV replication.
Pharmacokinetics
The pharmacokinetic profile of TDIC shows improved bioavailability compared to its parent compound. After oral administration, TDIC is rapidly converted to tenofovir, leading to enhanced intracellular concentrations of TFV-DP. Studies indicate that TDIC has a significantly higher anti-HIV activity compared to tenofovir alone, attributed to its efficient cellular uptake and conversion processes .
Biological Activity Data
Activity | Value | Reference |
---|---|---|
Inhibition of HIV Replication | EC50 = 1.1 µM | |
Inhibition of HBV Polymerase | Ki = 0.18 µM | |
Cytotoxicity in HepG2 Cells | CC50 = 398 µM | |
Cytotoxicity in Muscle Cells | CC50 = 870 µM |
Cytotoxicity Profile
TDIC exhibits low cytotoxicity across various human cell types. In vitro studies have demonstrated that it has less cytotoxic impact than many nucleoside reverse transcriptase inhibitors (NRTIs) currently used in HIV treatment. The cytotoxic concentration (CC50) values indicate a favorable safety profile, particularly in hematopoietic cells where it shows significantly lower toxicity compared to other NRTIs .
Clinical Studies and Case Reports
Clinical data supports the efficacy of TDIC in treating HIV and HBV infections. A notable study highlighted its effectiveness against lamivudine-resistant HBV strains, demonstrating that TDIC maintains antiviral activity even with certain resistance mutations .
Case Study: Combination Therapy
A case study focused on the combination of tenofovir with didanosine revealed an increased risk of lactic acidosis in low-weight patients. This underscores the importance of monitoring patients receiving combination therapies involving TDIC .
Comparative Analysis with Other Antivirals
Drug | Target Virus | EC50/CC50 | Resistance Profile |
---|---|---|---|
This compound | HIV/HBV | EC50 = 1.1 µM / CC50 = 398 µM | Effective against resistant strains |
Zidovudine | HIV | CC50 = 0.06-5 µM | Cross-resistance with multiple mutations |
Abacavir | HIV | CC50 < 5 µM | Cross-resistance with thymidine analogs |
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for synthesizing key intermediates like chloromethyl isopropyl carbonate in Tenofovir production?
- Methodological Answer : Chloromethyl isopropyl carbonate is synthesized via reactions between chloromethyl chloroformate and isopropanol in the presence of acid-binding agents, followed by purification to remove hydrochloride salts . Continuous reaction devices have been patented to improve yield and environmental sustainability, emphasizing controlled temperature and solvent selection .
Q. How is the in vitro antiviral activity of Tenofovir carbamate derivatives assessed?
- Methodological Answer : Antiviral activity is evaluated using pseudo-typed HIV-1 viral particle (HIVpp) assays, which measure single-round infectivity in target cells. Cytotoxicity is concurrently assessed via MTT-based cell viability assays to calculate selectivity indices (e.g., EC₅₀/CC₅₀ ratios) . Structural analogs like B#43 and B#60 (carbamate derivatives) have shown low micromolar efficacy with minimal cytotoxicity .
Q. What analytical techniques are recommended for characterizing Tenofovir intermediates and impurities?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is standard for impurity profiling. For example, Tenofovir Impurity D (Mono-POC Isopropyl Tenofovir) is identified using CAS-specific retention times and fragmentation patterns . Structural confirmation via nuclear magnetic resonance (NMR) and X-ray crystallography is critical for novel intermediates .
Advanced Research Questions
Q. How do structural modifications in carbamate derivatives influence antiviral potency and selectivity?
- Methodological Answer : Comparative studies of 8-azaBINOL carbamates (e.g., B#43 vs. B#58) reveal that substituting nitrogen at specific positions (e.g., 2-deoxy-8-azaBINOL vs. 2-deoxy-8,8'-diazaBINOL) abolishes activity, highlighting the importance of spatial and electronic configurations . Advanced SAR studies combine molecular docking with mutagenesis to map binding interactions with HIV-1 reverse transcriptase .
Q. What strategies resolve contradictions in antiviral efficacy data across different assay systems?
- Methodological Answer : Discrepancies between HIVpp assays and clinical isolates are addressed by testing compounds against multiple HIV-1 envelope variants (e.g., JR-FL, HXB2, and 92UG024). Normalizing results to cell-type-specific entry mechanisms and validating with primary cell models reduce assay-dependent biases .
Q. How can pharmacokinetic challenges in Tenofovir prodrug optimization be mitigated?
- Methodological Answer : Prodrugs like tenofovir alafenamide (TAF) are engineered with phosphonate-masking groups (e.g., alanine isopropyl ester) to enhance plasma stability and lymphoid cell uptake. Comparative pharmacokinetic studies using radiolabeled analogs and tissue distribution assays guide structural optimizations .
Q. What in silico approaches predict metabolic stability and toxicity of Tenofovir analogs?
- Methodological Answer : Density functional theory (DFT) calculations and molecular dynamics simulations model esterase-mediated hydrolysis rates of carbamate prodrugs. ADMET predictors (e.g., QSAR models) assess renal toxicity risks by analyzing logP values and metabolite profiles .
Q. Data Contradiction and Validation
Q. How can researchers validate conflicting data on the cytotoxicity of Tenofovir intermediates?
- Methodological Answer : Reproducibility is ensured by cross-validating cytotoxicity assays (e.g., MTT, ATP-lite) across multiple cell lines (e.g., HEK293, PBMCs). Dose-response curves (0.1–100 µM) and time-course experiments distinguish compound-specific toxicity from assay artifacts .
Q. What methodologies reconcile discrepancies in analytical quantification of Tenofovir formulations?
- Methodological Answer : Harmonizing spectrophotometric and chromatographic methods requires internal standardization (e.g., deuterated Tenofovir) and inter-laboratory validation. Statistical comparisons (e.g., Bland-Altman plots) assess agreement between techniques .
Q. Research Design and Reporting
Q. How should researchers structure studies to comply with ICMJE guidelines for reporting chemical data?
Properties
CAS No. |
1391052-09-7 |
---|---|
Molecular Formula |
C27H32N5O6P |
Molecular Weight |
553.556 |
IUPAC Name |
propan-2-yl N-[9-[(2R)-2-[bis(phenylmethoxy)phosphorylmethoxy]propyl]purin-6-yl]carbamate |
InChI |
InChI=1S/C27H32N5O6P/c1-20(2)38-27(33)31-25-24-26(29-17-28-25)32(18-30-24)14-21(3)35-19-39(34,36-15-22-10-6-4-7-11-22)37-16-23-12-8-5-9-13-23/h4-13,17-18,20-21H,14-16,19H2,1-3H3,(H,28,29,31,33)/t21-/m1/s1 |
InChI Key |
BOCUFFJMDAIOMR-OAQYLSRUSA-N |
SMILES |
CC(C)OC(=O)NC1=NC=NC2=C1N=CN2CC(C)OCP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Synonyms |
[[(1R)-2(6-Isopropylaminocarbamate-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid Dibenzyl Ester; |
Origin of Product |
United States |
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